molecular formula C13H11ClN6O B11002041 3-(2-chlorophenyl)-1-methyl-N-(4H-1,2,4-triazol-3-yl)-1H-pyrazole-5-carboxamide

3-(2-chlorophenyl)-1-methyl-N-(4H-1,2,4-triazol-3-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B11002041
M. Wt: 302.72 g/mol
InChI Key: WBXBHGBUYNWCPF-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-1-methyl-N-(4H-1,2,4-triazol-3-yl)-1H-pyrazole-5-carboxamide is a compound that has garnered significant interest in the fields of chemistry and pharmacology due to its unique structure and potential applications. This compound features a pyrazole ring substituted with a chlorophenyl group, a methyl group, and a triazole moiety, making it a versatile candidate for various chemical reactions and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)-1-methyl-N-(4H-1,2,4-triazol-3-yl)-1H-pyrazole-5-carboxamide typically involves multiple steps, starting from commercially available reagents. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate β-diketone.

    Introduction of the chlorophenyl group: This step involves the substitution of a hydrogen atom on the pyrazole ring with a 2-chlorophenyl group using a suitable chlorinating agent.

    Attachment of the triazole moiety: The triazole ring can be introduced through a cyclization reaction involving an azide and an alkyne.

    Formation of the carboxamide group: This final step involves the reaction of the pyrazole derivative with an appropriate amine to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, and pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorophenyl)-1-methyl-N-(4H-1,2,4-triazol-3-yl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding pyrazole-5-carboxylic acid derivatives.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, antiviral, and anticancer properties.

    Industry: Utilized in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-1-methyl-N-(4H-1,2,4-triazol-3-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole moiety can form hydrogen bonds with active sites, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-chlorophenyl)-1-methyl-N-(4H-1,2,4-triazol-3-yl)-1H-pyrazole-5-carboxamide is unique due to the presence of both the triazole and pyrazole rings, which confer distinct chemical and biological properties. The combination of these rings allows for diverse interactions with molecular targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C13H11ClN6O

Molecular Weight

302.72 g/mol

IUPAC Name

5-(2-chlorophenyl)-2-methyl-N-(1H-1,2,4-triazol-5-yl)pyrazole-3-carboxamide

InChI

InChI=1S/C13H11ClN6O/c1-20-11(12(21)17-13-15-7-16-18-13)6-10(19-20)8-4-2-3-5-9(8)14/h2-7H,1H3,(H2,15,16,17,18,21)

InChI Key

WBXBHGBUYNWCPF-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=C2Cl)C(=O)NC3=NC=NN3

Origin of Product

United States

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